molecular formula C5H8Cl2N2S B11902355 (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride

(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride

Cat. No.: B11902355
M. Wt: 199.10 g/mol
InChI Key: WTBTXUIRAZGFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as ethyl acetate and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazoles .

Scientific Research Applications

(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .

Properties

Molecular Formula

C5H8Cl2N2S

Molecular Weight

199.10 g/mol

IUPAC Name

(2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H

InChI Key

WTBTXUIRAZGFJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.